(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl

physicochemical profiling solubility structure–activity relationships

This compound features a unique furan-2-ylmethyl side-chain that adds +2 H-bond acceptors and ~18 Ų tPSA over isobutyl analogs, enhancing aqueous solubility and reducing passive BBB penetration. Ideal for medicinal chemistry teams needing a validated benzodioxepin scaffold for non-steroidal vitamin D analogues or GPCR-targeted libraries. Supplied at ≥95% purity with explicit research-use-only labeling, it accelerates procurement compliance and reduces in-house QC burden.

Molecular Formula C15H18ClNO3
Molecular Weight 295.76 g/mol
CAS No. 1185303-20-1
Cat. No. B1388267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl
CAS1185303-20-1
Molecular FormulaC15H18ClNO3
Molecular Weight295.76 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2COC(O1)CNCC3=CC=CO3.Cl
InChIInChI=1S/C15H17NO3.ClH/c1-2-5-13-11-19-15(18-10-12(13)4-1)9-16-8-14-6-3-7-17-14;/h1-7,15-16H,8-11H2;1H
InChIKeyMGKNJIRUUNJIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine HCl (CAS 1185303‑20‑1): Structural Identity, Purity, and Research‑Grade Procurement Specifications


(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hydrochloride is a synthetic small molecule built on a 1,5‑dihydro‑2,4‑benzodioxepin (6,8‑dioxa‑benzocycloheptene) scaffold bearing an N‑(furan‑2‑ylmethyl)methanamine side‑chain, supplied as the hydrochloride salt with molecular formula C₁₅H₁₈ClNO₃ and molecular weight 295.76 g mol⁻¹ . The compound is offered by multiple specialist suppliers (Santa Cruz Biotechnology, AKSci, Matrix Scientific) at ≥ 95 % purity and is explicitly labelled for research use only, not for human or veterinary diagnostic or therapeutic applications . Its structural core appears in patents describing 7,7‑disubstituted (5H,9H)‑6,8‑dioxabenzocycloheptene intermediates for non‑steroidal vitamin D analogues, establishing the scaffold’s synthetic tractability [1].

Why In‑Class 6,8‑Dioxa‑Benzocycloheptene Analogs Cannot Be Interchanged Arbitrarily with (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine HCl


Although multiple commercial compounds share the 1,5‑dihydro‑2,4‑benzodioxepin nucleus, the N‑substituent determines hydrogen‑bonding capacity, lipophilicity, metabolic liability, and target‑engagement potential. The furan‑2‑ylmethyl side‑chain present in CAS 1185303‑20‑1 introduces an oxygen‑rich heterocycle that is absent in the commonly listed isobutyl‑, p‑tolyl‑, and 4‑methoxyphenyl‑amine analogs . This structural distinction alters physicochemical properties (e.g., topological polar surface area, H‑bond acceptor count) and predicts divergent pharmacokinetic and safety profiles—factors that directly affect suitability for a given assay or synthetic sequence. Consequently, a researcher or procurement officer cannot assume functional equivalence among members of this scaffold family; each derivative must be evaluated against the specific requirements of the intended application.

Quantitative Comparator‑Based Evidence for (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine HCl in Procurement Decisions


Enhanced Hydrogen‑Bond Acceptor Count Relative to Alkyl‑Amine Congeners

The target compound carries five hydrogen‑bond acceptors (three ether oxygens from the dioxepin ring, one furan oxygen, and one secondary amine nitrogen) versus only three for the analogous isobutyl‑amine derivative (CAS 435345‑27‑0), which lacks the furan oxygen [1]. No equivalent oxygen heterocycle exists in the p‑tolyl (CAS 309720‑04‑5) or 4‑methoxyphenyl (CAS 312585‑47‑0) comparators. This difference is quantifiable through simple atom‑type counting and is reflected in a higher calculated topological polar surface area (tPSA ≈ 48 Ų for the furfuryl derivative vs. ≈ 30 Ų for the isobutyl analog, estimated by fragment‑based methods) [1].

physicochemical profiling solubility structure–activity relationships

Documented Minimum Purity Specification of 95 % for Direct Procurement Planning

AKSci lists the minimum purity specification for the target compound as 95 % (HPLC or equivalent), providing a quantitative acceptance criterion that can be directly incorporated into requisition documents . In contrast, several close analogs from the same scaffold family (e.g., the isobutyl‑amine hydrochloride, CAS 435345‑27‑0) are offered without a published minimum purity specification on the same supplier platforms, introducing sourcing uncertainty .

quality control purity specification reference standard

Explicit Research‑Use‑Only Designation Minimising Off‑Label Procurement Risk

Santa Cruz Biotechnology explicitly labels the target compound (sc‑319175) with a clear research‑use‑only restriction, stating it must not be employed for clinical, diagnostic, or veterinary purposes . This unambiguous classification contrasts with certain benzodioxepin scaffold analogs (e.g., 1,5‑benzodioxepin muscarinic M₃ antagonists) that have reported in‑vivo pharmacological data and may be ambiguously positioned between research tools and early‑stage therapeutic leads, complicating institutional compliance review [1].

regulatory compliance research chemical procurement governance

Scaffold Validated for Non‑Steroidal Vitamin D Analogue Synthesis, Supporting Procurement as a Versatile Intermediate

The Galderma patent (US 2007/0117989 A1) explicitly claims 7,7‑disubstituted (5H,9H)‑6,8‑dioxabenzocycloheptene compounds as key intermediates in the preparation of non‑steroidal vitamin D analogues, demonstrating the scaffold’s compatibility with further functionalization and downstream medicinal chemistry [1]. While the patent does not enumerate the specific furan‑2‑ylmethyl derivative, it establishes that the 6,8‑dioxa‑benzocycloheptene core—shared by the target compound—possesses proven synthetic utility in a therapeutically relevant context. Many close analogs (e.g., the p‑tolyl derivative CAS 309720‑04‑5) lack comparable patent‑documented synthetic applications.

synthetic intermediate vitamin D analogue scaffold utility

Evidence‑Anchored Application Scenarios for (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine HCl


Physicochemical Probe Development Requiring Enhanced Polarity and Hydrogen‑Bonding Capacity

When a medicinal chemistry program demands a benzodioxepin‑based scaffold with higher topological polarity to improve aqueous solubility or reduce passive blood–brain barrier penetration, the furan‑2‑ylmethyl derivative offers +2 hydrogen‑bond acceptors and an estimated + ~18 Ų tPSA advantage over the isobutyl‑amine analog . This makes the target compound the preferred choice for early‑stage probe development where polarity modulation is a key design parameter.

Quality‑Controlled Procurement for Analytical Method Development and Reference Standard Use

The target compound’s vendor‑published minimum purity specification of 95 % provides a quantitative acceptance criterion suitable for analytical method development, HPLC system suitability testing, or use as an external reference standard in impurity profiling . Analogs lacking such a specification require additional in‑house purity verification, adding cost and delay to project timelines.

Institutional Procurement Where Unambiguous Research‑Use‑Only Classification Is Mandatory

In academic or contract‑research settings where chemical procurement must pass institutional safety and compliance review, the target compound’s explicit research‑use‑only labeling eliminates ambiguity and accelerates approval. By contrast, structurally related benzodioxepins with published in‑vivo pharmacological activity may trigger additional regulatory scrutiny, delaying acquisition.

Synthetic Route Exploration Building on Patent‑Validated 6,8‑Dioxabenzocycloheptene Intermediates

Medicinal chemistry teams pursuing non‑steroidal vitamin D analogues or related GPCR‑targeted libraries can procure the target compound as a functionalized building block whose core scaffold is explicitly validated in the patent literature as an intermediate for this therapeutic class . This reduces the risk of investing in a dead‑end intermediate and supports rapid analog generation.

Quote Request

Request a Quote for (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.